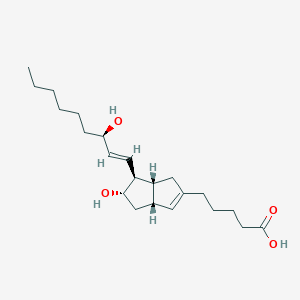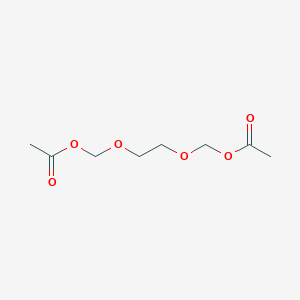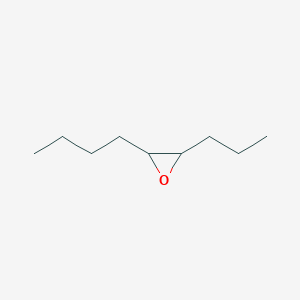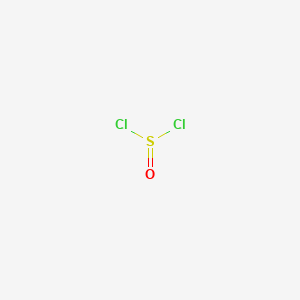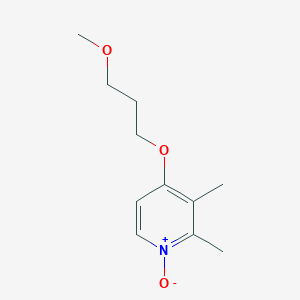
4-(Diphenylmethyl)-1-(2,3-epoxypropyl)piperazine
Descripción general
Descripción
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and an oxirane (epoxide) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine typically involves the reaction of diphenylmethylpiperazine with an epoxide compound. One common method is the reaction of diphenylmethylpiperazine with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized products.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can result in various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and as a potential ligand for receptor binding studies.
Medicine: Research into its potential therapeutic applications, such as its use as a precursor for drug development, is ongoing.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the modification of enzyme activity or receptor binding, influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(Diphenylmethyl)piperazine: Lacks the epoxide group, making it less reactive.
4-[(Oxiran-2-yl)methyl]piperazine: Lacks the diphenylmethyl group, affecting its binding properties and reactivity.
N,N-dimethyl-1-(oxiran-2-yl)methanamine: Contains an epoxide group but has different substituents, leading to different reactivity and applications.
Uniqueness
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine is unique due to the presence of both the diphenylmethyl and epoxide groups. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for a wide range of applications in scientific research.
Propiedades
Número CAS |
111452-72-3 |
|---|---|
Fórmula molecular |
C20H24N2O |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
1-benzhydryl-4-(oxiran-2-ylmethyl)piperazine |
InChI |
InChI=1S/C20H24N2O/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)22-13-11-21(12-14-22)15-19-16-23-19/h1-10,19-20H,11-16H2 |
Clave InChI |
PNBNIKKSFYNIFB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2CO2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1CN(CCN1CC2CO2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(6-Methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B51763.png)
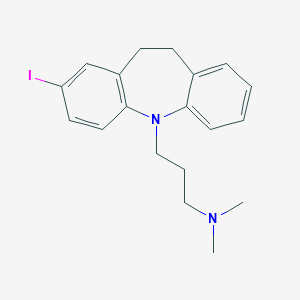
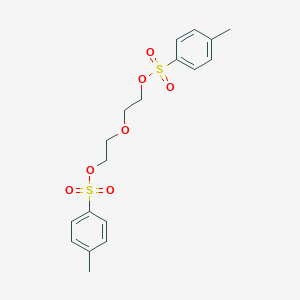
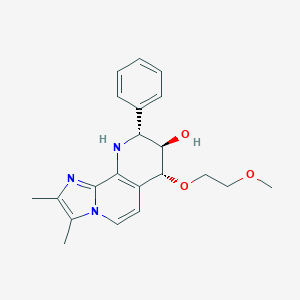
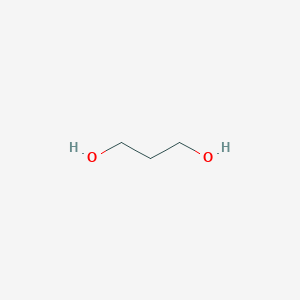
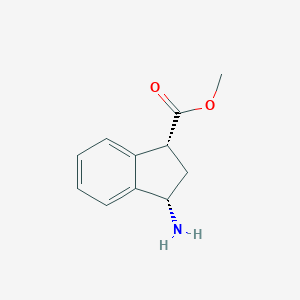
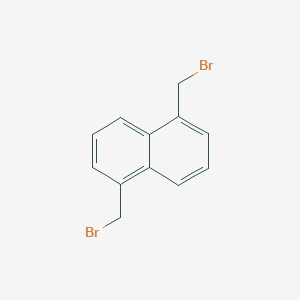
![3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile](/img/structure/B51782.png)
